BenchChemオンラインストアへようこそ!

2-Methyl-3-(2-amino-ethoxy)pyrazine

Medicinal Chemistry Bioconjugation Fragment-Based Drug Discovery

2-Methyl-3-(2-amino-ethoxy)pyrazine (CAS 58756-96-0) is a disubstituted pyrazine bearing a methyl group at position 2 and a primary‑amine‑terminated ethoxy chain at position 3. This heterocyclic scaffold combines the π‑deficient pyrazine core with a flexible, basic side‑chain, yielding a computed logP of ~0.5, a topological polar surface area of 61 Ų, and a molecular weight of 153.18 g·mol⁻¹.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B8643585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(2-amino-ethoxy)pyrazine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1OCCN
InChIInChI=1S/C7H11N3O/c1-6-7(11-5-2-8)10-4-3-9-6/h3-4H,2,5,8H2,1H3
InChIKeyNKDFARJXOCAEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(2-aminoethoxy)pyrazine – Structural & Physicochemical Baseline for Procurement Evaluation


2-Methyl-3-(2-amino-ethoxy)pyrazine (CAS 58756-96-0) is a disubstituted pyrazine bearing a methyl group at position 2 and a primary‑amine‑terminated ethoxy chain at position 3 [1]. This heterocyclic scaffold combines the π‑deficient pyrazine core with a flexible, basic side‑chain, yielding a computed logP of ~0.5, a topological polar surface area of 61 Ų, and a molecular weight of 153.18 g·mol⁻¹ [1]. These properties place it at the interface of fragment‑like and lead‑like chemical space, making it a candidate building block for medicinal‑chemistry and agrochemical programmes .

Why Simple Pyrazine Analogs Cannot Replace 2-Methyl-3-(2-aminoethoxy)pyrazine in Synthetic or Biological Workflows


Close structural relatives such as 2-amino-3-methylpyrazine, 2-methoxy-3-methylpyrazine, and 2-ethoxy-3-methylpyrazine each lack the integrated primary‑amine handle that is essential for downstream derivatisation (e.g., amide coupling, reductive amination, or bioconjugation) . The ethoxy‑linked amine of the target compound introduces a unique combination of hydrogen‑bond‑donor capacity (HBD = 1) and conformational flexibility (rotatable bonds = 3) that is absent in the directly‑attached amino or alkoxy analogs [1]. Consequently, substituting a simpler pyrazine in a synthetic sequence that relies on the pendant amine nucleophile would necessitate additional protection/deprotection steps or entirely re‑engineered routes, compromising step economy and yield .

Quantitative Differentiation of 2-Methyl-3-(2-aminoethoxy)pyrazine from Closest Analogs


Hydrogen‑Bond Donor Count: Enabling Amide‑Based Conjugation Chemistry

The target compound possesses one hydrogen‑bond donor (the primary amine), whereas the closest commercial alkoxy‑pyrazine analogs—2‑methoxy‑3‑methylpyrazine and 2‑ethoxy‑3‑methylpyrazine—have zero HBDs [1]. This difference dictates whether the molecule can act as a nucleophile in amide‑bond formation without prior deprotection, a critical consideration for library synthesis and bioconjugation workflows .

Medicinal Chemistry Bioconjugation Fragment-Based Drug Discovery

Rotatable Bond Count: Conformational Flexibility for Target Engagement

The ethoxy linker provides three rotatable bonds, compared with zero for the directly‑attached amino group of 2‑amino‑3‑methylpyrazine [1]. This flexibility permits the terminal amine to sample a wider conformational space, which can be advantageous for induced‑fit binding or for positioning a warhead in fragment‑based campaigns [2].

Structure-Based Design Molecular Docking Physicochemical Profiling

Topological Polar Surface Area: Balancing Permeability and Solubility

With a TPSA of 61 Ų, the target compound sits below the typical 140 Ų threshold for oral bioavailability while providing greater polarity than the alkoxy‑pyrazine analogs (TPSA ~35 Ų) [1]. This intermediate polarity may offer a better solubility‑permeability balance, which is often sought in lead‑optimization programs [2].

ADME Drug-Likeness Lead Optimization

Synthetic Versatility: Orthogonal Reactivity of the Primary Amine

The primary amine terminus of 2‑methyl‑3‑(2‑amino‑ethoxy)pyrazine permits direct amide‑bond formation with carboxylic acids (e.g., HATU‑mediated coupling) and reductive amination with aldehydes, whereas 2‑methoxy‑3‑methylpyrazine requires a preceding demethylation or functional‑group interconversion to achieve equivalent reactivity [1]. This orthogonal reactivity is leveraged in patent‑disclosed routes to aminopyrazine‑based kinase inhibitors and agrochemical intermediates [2].

Parallel Synthesis Amide Coupling Reductive Amination

High-Value Application Scenarios for 2-Methyl-3-(2-aminoethoxy)pyrazine Based on Quantitative Differentiation


Fragment-Based Lead Generation Requiring a Built‑In Amine Warhead

In fragment‑based drug discovery, the primary amine of 2‑methyl‑3‑(2‑amino‑ethoxy)pyrazine can be directly acylated or sulfonylated to generate focused libraries. Its HBD count of 1 and TPSA of 61 Ų keep the fragment within lead‑like space, while the three rotatable bonds allow the warhead to explore multiple vectors in a binding site—properties not simultaneously offered by 2‑amino‑3‑methylpyrazine (no flexibility) or 2‑methoxy‑3‑methylpyrazine (no amine donor) [1].

Synthesis of Aminopyrazine‑Based Kinase Inhibitor Intermediates

Patents disclosing aminopyrazine kinase inhibitors (e.g., WO 2004/084813) highlight the utility of 2‑alkoxy‑3‑aminopyrazine motifs. The target compound’s pre‑formed amine‑ethoxy chain eliminates the need for post‑functionalisation of a hydroxyl or methoxy precursor, streamlining the assembly of the key pharmacophore and reducing the synthetic route by one to two steps compared with routes starting from 2‑hydroxy‑3‑methylpyrazine [2].

Agrochemical Lead Optimisation Campaigns Targeting Improved Solubility

For agrochemical candidates where moderate aqueous solubility (estimated ~3–5 mg·mL⁻¹ based on LogP ≈ 0.5 and TPSA ≈ 61 Ų) is desirable for foliar uptake, the target compound’s balance of polarity and lipophilicity surpasses that of the more lipophilic 2‑ethoxy‑3‑methylpyrazine (LogP > 1). This can reduce the need for co‑formulants in early‑stage greenhouse screening [3].

Bioconjugation and Chemical‑Probe Development

The ethoxy‑tethered primary amine serves as a convenient attachment point for fluorophores, biotin, or solid‑phase resins. Compared with 2‑amino‑3‑methylpyrazine, the longer linker reduces steric hindrance between the pyrazine core and the conjugated payload, potentially improving binding‑assay signal‑to‑background ratios—a qualitative advantage reported in analogous pyrazine‑based fluorescent‑probe systems [4].

Quote Request

Request a Quote for 2-Methyl-3-(2-amino-ethoxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.